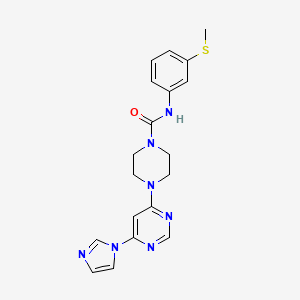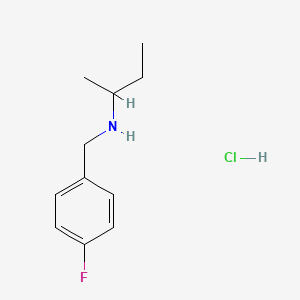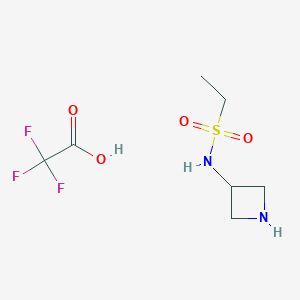
N-(Azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid: is a compound that combines the structural features of azetidine, ethanesulfonamide, and trifluoroacetic acid. Azetidine is a four-membered nitrogen-containing heterocycle known for its ring strain and reactivity. Ethanesulfonamide is a functional group that imparts solubility and reactivity, while trifluoroacetic acid is a strong acid often used in organic synthesis for its ability to stabilize intermediates and enhance reaction rates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azetidin-3-yl)ethanesulfonamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-propanamine.
Introduction of Ethanesulfonamide Group: This step involves the reaction of azetidine with ethanesulfonyl chloride in the presence of a base like triethylamine to form N-(Azetidin-3-yl)ethanesulfonamide.
Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the N-(Azetidin-3-yl)ethanesulfonamide to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions due to its ring strain, making it reactive towards nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, N-(Azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of azetidine-containing molecules on biological systems. Its reactivity and stability make it a useful tool for probing biochemical pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The azetidine ring is a common motif in drug design due to its ability to interact with biological targets.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics.
作用機序
The mechanism by which N-(Azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can enhance solubility and facilitate interactions with biological molecules, while the trifluoroacetic acid moiety can stabilize intermediates and enhance binding affinity.
類似化合物との比較
Similar Compounds
N-(Azetidin-3-yl)ethanesulfonamide: Lacks the trifluoroacetic acid moiety, which can affect its reactivity and stability.
N-(Azetidin-3-yl)ethanesulfonamide; trifluoroacetate: Similar structure but different counterion, which can influence solubility and reactivity.
N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide: Contains a trifluoroacetamide group instead of ethanesulfonamide, leading to different chemical properties.
Uniqueness
N-(Azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid is unique due to the combination of its structural features. The presence of the azetidine ring imparts significant ring strain, enhancing its reactivity. The ethanesulfonamide group provides solubility and reactivity, while the trifluoroacetic acid moiety stabilizes intermediates and enhances reaction rates, making it a versatile compound in various applications.
特性
IUPAC Name |
N-(azetidin-3-yl)ethanesulfonamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.C2HF3O2/c1-2-10(8,9)7-5-3-6-4-5;3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUCPTFMGNQPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CNC1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(Dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2684198.png)
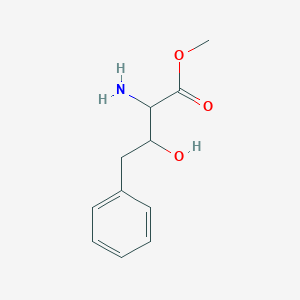
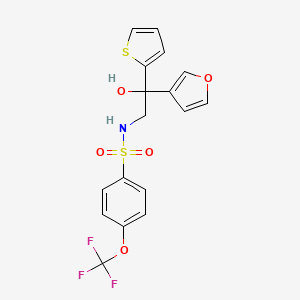
![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2684205.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2684207.png)
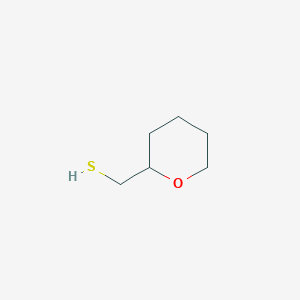
![methyl 4-{[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]sulfonyl}benzoate](/img/structure/B2684209.png)
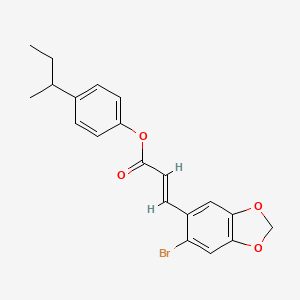
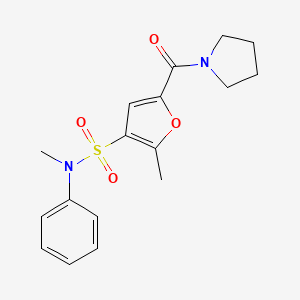
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2684212.png)
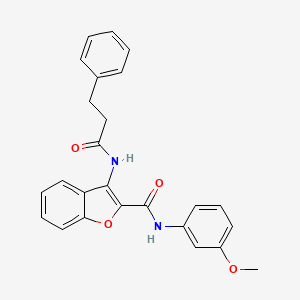
![2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2684217.png)
